alpha-Isowighteone
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Overview
Description
Alpha-Isowighteone is a natural prenylated flavonoid derivative, specifically a type of isoflavone. It is known for its antibacterial, antioxidant, and anti-inflammatory properties. This compound is found in various plants, including the pigeon pea (Cajanus cajan) and the Galapagos old tobacco tree .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Isowighteone can be synthesized through the transformation of hairy root cultures of pigeon pea using Agrobacterium rhizogenes. The cultures are co-treated with methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride to enhance production . The compound is then purified from the culture medium using semi-preparative high-performance liquid chromatography (HPLC) and confirmed by tandem mass spectrometry .
Industrial Production Methods: Industrial production of this compound primarily involves plant extraction techniques. The compound is extracted from plants like the Galapagos old tobacco tree using heating and solvent extraction methods .
Chemical Reactions Analysis
Types of Reactions: Alpha-Isowighteone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Alpha-Isowighteone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of prenylated flavonoids in various chemical reactions.
Biology: Investigated for its antibacterial and antioxidant properties, making it a potential candidate for developing new antimicrobial agents.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products.
Mechanism of Action
Alpha-Isowighteone exerts its effects through several molecular pathways:
Antibacterial Action: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Action: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
Alpha-Isowighteone is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:
Isowighteone: Another prenylated isoflavone with similar antibacterial and antioxidant properties.
Vogelin B and Vogelin C: Prenylated flavonoids with notable antibacterial and antifungal activities.
Abyssinin II and Derrone: Isoflavones with significant anti-inflammatory and antimicrobial properties.
This compound stands out due to its higher yield in elicited hairy root cultures and its broad spectrum of biological activities .
Properties
IUPAC Name |
5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNQQLBHOTANA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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